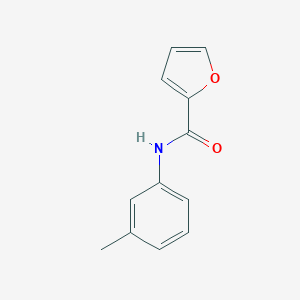

N-(3-methylphenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-(3-methylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H11NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14) |

InChI Key |

KPBVQSTXGSQMSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of N 3 Methylphenyl Furan 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In N-(3-methylphenyl)furan-2-carboxamide, the spectrum reveals distinct signals for the amide proton, the three protons of the furan (B31954) ring, the four aromatic protons of the 3-methylphenyl (m-tolyl) group, and the three protons of the methyl group. The downfield chemical shift of the amide proton (N-H) is characteristic and confirms the formation of the amide bond. The coupling patterns (splitting) of the furan and phenyl protons provide definitive information about the substitution pattern on both rings.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) | N/A |

| Furan H5 | 7.5 - 7.7 | Doublet of doublets | J = 1.8, 0.8 |

| Furan H3 | 7.2 - 7.4 | Doublet of doublets | J = 3.6, 0.8 |

| Phenyl H2' | 7.5 - 7.6 | Singlet | N/A |

| Phenyl H6' | 7.3 - 7.4 | Doublet | J ≈ 7.6 |

| Phenyl H4' | 7.2 - 7.3 | Triplet | J ≈ 7.6 |

| Phenyl H5' | 7.0 - 7.1 | Doublet | J ≈ 7.6 |

| Furan H4 | 6.5 - 6.7 | Doublet of doublets | J = 3.6, 1.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, a total of 12 distinct signals are expected, corresponding to each unique carbon atom in the structure. The spectrum is characterized by a signal for the carbonyl carbon (C=O) in the downfield region (around 158 ppm), along with signals for the carbons of the furan and phenyl rings and a single aliphatic signal for the methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 157 - 160 |

| Furan C2 | 147 - 149 |

| Furan C5 | 144 - 146 |

| Phenyl C1' | 138 - 140 |

| Phenyl C3' | 137 - 139 |

| Phenyl C6' | 128 - 130 |

| Phenyl C4' | 124 - 126 |

| Phenyl C2' | 121 - 123 |

| Phenyl C5' | 117 - 119 |

| Furan C3 | 114 - 116 |

| Furan C4 | 112 - 113 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons. It would confirm the connectivity of protons within the furan ring and within the 3-methylphenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments. Key correlations would include the link between the amide proton (N-H) and the carbonyl carbon (C=O), as well as correlations from the furan protons to the carbonyl carbon, and from the phenyl protons to the carbons of the tolyl ring, confirming the connection between the furanoyl and 3-methylphenyl moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent features include a sharp absorption corresponding to the N-H stretch of the secondary amide and a strong absorption from the amide C=O (Amide I band) stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3350 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl C=O (Amide I) | Stretch | 1660 - 1685 | Strong |

| Aromatic C=C | Stretch | 1580 - 1610 | Medium |

| Amide N-H (Amide II) | Bend | 1520 - 1550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. For this compound (molecular formula C₁₂H₁₁NO₂), the monoisotopic mass is 201.0790 Da.

In high-resolution mass spectrometry (HRMS), the experimentally determined mass would closely match this calculated value, confirming the elemental composition. Under electron ionization (EI), the molecule would produce a molecular ion peak ([M]⁺•) at m/z = 201. The fragmentation pattern is highly predictable and provides structural confirmation. The primary cleavage occurs at the amide bond, leading to two major fragments:

A fragment corresponding to the furanoyl cation at m/z = 95 .

A fragment corresponding to the 3-methylphenylaminyl radical at m/z = 106 .

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of this compound.

A typical HPLC analysis would involve a reversed-phase C18 column with a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the aromatic furan and phenyl rings exhibit strong absorbance (e.g., 254 nm). In a successful synthesis, the resulting chromatogram for a purified sample should display a single, sharp, and symmetrical peak, indicating a high degree of purity. The area under this peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis when compared against a standard of known concentration.

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique provides unequivocal proof of a compound's chemical structure and offers insights into its intermolecular interactions.

Crystallization and Data Collection

To date, there are no published reports detailing the successful crystallization of this compound. The process would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly, or using other techniques such as vapor diffusion or cooling to induce the formation of single crystals of sufficient quality for X-ray diffraction analysis.

Once suitable crystals are obtained, they would be mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice would then be collected by a detector.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell dimensions and the space group of the crystal. The crystallographic data would then be used to solve the phase problem and generate an initial electron density map, from which a preliminary model of the molecular structure could be built. This model would be refined against the experimental data to yield a final, highly accurate representation of the solid-state structure of this compound.

Due to the lack of experimental work on this specific compound, no crystallographic data table can be presented. For a related compound, N-(2-Nitrophenyl)furan-2-carboxamide, X-ray diffraction analysis has been performed, revealing details of its crystal structure. researchgate.net However, these findings cannot be extrapolated to this compound due to the differences in their chemical structures.

Computational Chemistry and Theoretical Investigations of N 3 Methylphenyl Furan 2 Carboxamide

Molecular Modeling and Conformational Analysis

Studies on analogous furan-2-carboxamides, such as N-methylfuran-2-carboxamide, demonstrate that the molecule's conformation is governed by a delicate interplay of forces. nih.gov The central C-C bond between the furan (B31954) ring and the carbonyl group allows for rotation, leading to different conformers. DFT calculations on related molecules like 2-formylfuran show a preference for a trans conformation, where the furan oxygen and the carbonyl oxygen are on opposite sides of the C-C bond, as this configuration is more stable. researchgate.net

A significant factor influencing the conformation is the potential for intramolecular hydrogen bonding. In furan-2-carboxamides, a weak hydrogen bond can form between the amide hydrogen (N-H) and the furan ring's oxygen atom, creating a five-membered ring structure known as an S(5) motif. nih.gov This interaction helps to stabilize a planar, eclipsed conformation. nih.gov Even in polar solvents, which typically disrupt hydrogen bonds, compounds like N-methylfuran-2-carboxamide largely retain this H-bonded conformation. nih.gov The conformational flexibility of these arylamides is crucial as it dictates how they might fit into the binding site of a biological target. nih.gov

| Compound Analog | Key Torsional Angle | Description | Predicted Stability | Reference |

|---|---|---|---|---|

| 2-Formylfuran | O=C-C=O | Rotation around the bond linking the furan and carbonyl group. | Trans conformer is more stable than the cis conformer. | researchgate.net |

| N-methylfuran-2-carboxamide | C(furan)-C(carbonyl)-N-C(methyl) | Defines the orientation of the amide group relative to the furan ring. | Eclipsed (H-bonded) conformation is significantly populated even in polar solvents. | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. For furan-2-carboxamide derivatives, DFT calculations provide fundamental information about the electronic structure, orbital energies, and reactivity patterns. bohrium.comresearchgate.net

DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, can predict various electronic properties. bohrium.comresearchgate.net For a related compound, N-(diethylcarbamothioyl)furan-2-carboxamide, these calculations have been used to determine key electrochemical properties. bohrium.comresearchgate.net These parameters, including ionization potential and electron affinity, offer a window into the molecule's electronic behavior. bohrium.comresearchgate.net The calculated 3D structure from DFT methods has been shown to match closely with experimental X-ray crystallography data for similar molecules, validating the accuracy of the theoretical approach. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.com In studies of related furan-carboxamide structures, the HOMO is often distributed over the furan and amide regions, while the LUMO may be located elsewhere, depending on the substituents. Analysis of the HOMO-LUMO gap helps in predicting how the molecule will interact with other species in a chemical reaction. researchgate.net

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| Ionization Potential (IP) | 6.270 | Energy required to remove an electron (related to HOMO energy). | scienceopen.com |

| Electron Affinity (A) | 2.201 | Energy released when an electron is added (related to LUMO energy). | scienceopen.com |

| HOMO-LUMO Gap (IP - A) | 4.069 | Indicates chemical reactivity and kinetic stability. | scienceopen.com |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. scienceopen.comresearchgate.net It helps identify the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to attack by electrophiles, while blue indicates regions of positive potential (electron-poor), which are attractive to nucleophiles. researchgate.net

For furan-2-carboxamide derivatives, the MEP map typically shows a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. scienceopen.com This makes it a primary site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom of the amide group (N-H) displays a positive potential, marking it as a site for nucleophilic interaction. scienceopen.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery and molecular biology, MD simulations are crucial for understanding how a ligand, such as N-(3-methylphenyl)furan-2-carboxamide, interacts with its biological target, typically a protein. researchgate.net

Studies on furan-2-carboxamide derivatives have utilized these techniques to explore their potential as antibiofilm agents. For example, molecular docking and subsequent MD simulations have been performed to investigate the binding of these compounds to the LasR protein of Pseudomonas aeruginosa, a key regulator in quorum sensing. nih.govresearchgate.net These simulations can reveal the stability of the ligand-protein complex, key binding interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that occur upon binding. researchgate.netnih.gov The results from these simulations provide a dynamic picture of the interaction and can help explain the compound's biological activity. researchgate.netresearchgate.net

In Silico Prediction of Reactivity and Stability

In silico methods, particularly those based on DFT, can predict various descriptors of chemical reactivity and stability. bohrium.com Parameters such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) are derived from the HOMO and LUMO energies. bohrium.comresearchgate.net

Chemical Hardness (η) : This is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.netscienceopen.com

Electronic Chemical Potential (μ) : This represents the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity. researchgate.netscienceopen.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. bohrium.comresearchgate.net

By calculating these values, researchers can quantitatively assess the stability and reactivity profile of this compound without the need for extensive experimental work. bohrium.com

| Descriptor | Calculated Value (eV) | Interpretation | Reference |

|---|---|---|---|

| Chemical Hardness (η) | 2.035 | Measures resistance to deformation or charge transfer. | scienceopen.com |

| Electronic Chemical Potential (μ) | -4.236 | Related to electronegativity; indicates electron escaping tendency. | scienceopen.com |

| Chemical Softness (S) | 0.246 | The reciprocal of hardness; indicates higher reactivity. | scienceopen.com |

Investigations of Biological Interactions and Mechanistic Pathways of N 3 Methylphenyl Furan 2 Carboxamide

Target Identification and Engagement Studies

The biological effects of a compound are predicated on its interaction with specific molecular targets within a biological system. Research into N-(3-methylphenyl)furan-2-carboxamide and related analogs has identified several key areas of interaction, including enzyme inhibition, receptor modulation, and engagement with cellular structural components.

Enzyme Inhibition Assays (e.g., Alkaline Phosphatase Inhibition)

Alkaline phosphatases (APs) are a group of metalloenzymes that catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. nih.gov Their overexpression has been implicated in various pathological conditions, making them a viable target for therapeutic intervention. nih.gov While direct studies on this compound are not extensively detailed in the provided results, research on structurally related carboxamides highlights the potential of this chemical class as AP inhibitors.

For instance, a series of pyrazine (B50134) carboxamide derivatives were synthesized and evaluated for their ability to inhibit alkaline phosphatase. One of the compounds, 5d , demonstrated significant inhibition with an IC₅₀ value of 1.469 ± 0.02 μM. mdpi.com This suggests that the carboxamide moiety can be a key pharmacophore for AP inhibition. The mechanism often involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed. nih.govnih.gov Further research is warranted to specifically determine the AP inhibitory potential of this compound.

Table 1: Alkaline Phosphatase Inhibition by a Representative Carboxamide Derivative

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 5d (a pyrazine carboxamide) | Alkaline Phosphatase | 1.469 ± 0.02 mdpi.com |

Receptor Binding and Modulation Studies (e.g., MCH-R1 antagonists, LasR receptor)

The interaction of furan-2-carboxamide derivatives with various receptors has been a significant area of research, revealing their potential to modulate cellular signaling pathways.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: The melanin-concentrating hormone (MCH) system, particularly the MCH-R1 receptor, is a key regulator of energy homeostasis and appetite. frontiersin.orgnih.gov Antagonists of this receptor are being investigated as potential treatments for obesity. frontiersin.orgnih.gov While specific data on this compound as an MCH-R1 antagonist is not available in the provided results, the broader class of carboxamides has been explored for this activity. Numerous structurally diverse MCH-R1 antagonists have been developed, many of which feature a carboxamide linkage. frontiersin.org These antagonists work by blocking the binding of MCH to its receptor, thereby inhibiting the downstream signaling that leads to increased food intake and weight gain. frontiersin.orgnih.gov

LasR Receptor: In the context of antimicrobial research, the LasR receptor in Pseudomonas aeruginosa has emerged as a crucial target. LasR is a transcriptional regulator involved in the quorum-sensing system of this bacterium, which controls the expression of virulence factors and biofilm formation. nih.govnih.gov A study on a diversity-oriented collection of furan-2-carboxamides demonstrated their ability to inhibit biofilm formation in P. aeruginosa. nih.gov The proposed mechanism involves the furan-2-carboxamide moiety acting as a bioisosteric replacement for the native furanone ring of the autoinducer molecule that binds to LasR. nih.gov By competitively binding to the LasR receptor, these compounds can disrupt quorum sensing, leading to a reduction in virulence factor production, such as pyocyanin (B1662382) and proteases. nih.gov Molecular docking studies have suggested that furan-2-carboxamides can fit within the LasR binding pocket. researchgate.net

Interaction with Cellular Components (e.g., Microtubule Stabilization)

Beyond enzymes and receptors, small molecules can also interact with essential cellular structural components. A novel furan-2-carboxamide derivative has been identified as a microtubule stabilizing agent. nih.gov Microtubules are dynamic polymers crucial for cell division, intracellular transport, and maintenance of cell structure. nih.gov Agents that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in cancer cells. This particular furan-2-carboxamide derivative was shown to have anti-proliferative properties with IC₅₀ values ranging from 4 µM to 8 µM in various cancer cell lines. nih.gov The stabilization of microtubules disrupts the normal process of chromosomal segregation during mitosis, leading to cell cycle arrest and subsequent cell death. nih.gov This finding highlights a significant mechanistic pathway for the anticancer potential of the furan-2-carboxamide scaffold.

Antimicrobial Research Focus

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. nih.gov The furan-2-carboxamide core has been incorporated into various molecular structures to explore its potential in combating bacterial and fungal infections.

Evaluation of Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria, drug-resistant strains)

Furan-2-carboxamide derivatives have been evaluated against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative species, as well as drug-resistant strains.

Gram-positive and Gram-negative Bacteria: In a study involving carbamothioyl-furan-2-carboxamide derivatives, compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Carboxamide derivatives containing a 2,4-dinitrophenyl moiety showed significant inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL. mdpi.com

Drug-Resistant Strains: The efficacy of these compounds extends to challenging drug-resistant bacteria. A series of pyrazine carboxamides were tested against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One derivative, 5d , exhibited the highest antibacterial potency with a MIC of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com Furthermore, research into furan-2-carboxamides as antibiofilm agents against P. aeruginosa is particularly relevant in the context of drug resistance, as biofilm formation is a key mechanism of bacterial persistence and resistance to conventional antibiotics. nih.gov

Table 2: Antibacterial Activity of Representative Carboxamide Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Metric | Result |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides | S. aureus, E. coli | MIC | 150.7–295 μg/mL mdpi.com |

| 5d (a pyrazine carboxamide) | XDR S. Typhi | MIC | 6.25 mg/mL mdpi.com |

| 5d (a pyrazine carboxamide) | XDR S. Typhi | Inhibition Zone | 17 mm mdpi.com |

| Furan-2-carboxamides | P. aeruginosa | Biofilm Inhibition | >10% at 50 μM nih.gov |

Antifungal Activity Assessment

In addition to antibacterial properties, the antifungal potential of furan-2-carboxamide derivatives has also been investigated.

A study on carbamothioyl-furan-2-carboxamide derivatives assessed their activity against the fungal strains Fusarium bracchygibossum and Aspergillus niger. mdpi.com The results indicated that all the tested carboxamide derivatives displayed significant antifungal activity. mdpi.com Another study on nitrofuran derivatives, which share the core furan (B31954) ring, demonstrated potent antifungal activity against a range of human pathogenic fungi, including Candida species, Cryptococcus neoformans, and dermatophytes. mdpi.com For instance, some nitrofuran derivatives exhibited MIC₉₀ values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com While these are not furan-2-carboxamides, the strong antifungal activity of the nitrofuran scaffold suggests that furan-containing compounds are a promising area for the development of new antifungal agents.

Table 3: Antifungal Activity of a Representative Nitrofuran Derivative

| Compound | Fungal Strain | MIC₉₀ (μg/mL) |

|---|---|---|

| Compound 11 (a nitrofuran derivative) | H. capsulatum | 0.48 mdpi.com |

| Compound 3 (a nitrofuran derivative) | P. brasiliensis | 0.48 mdpi.com |

| Compound 9 (a nitrofuran derivative) | P. brasiliensis | 0.48 mdpi.com |

Antibiofilm Activity Investigations

The antibiofilm properties of furan-2-carboxamide derivatives have been a subject of scientific inquiry, particularly in the context of combating bacterial resistance. Research has explored these compounds as potential alternatives to furanones, which are known for their antibiofilm capabilities but can be metabolically unstable.

A diversity-oriented synthesis approach has been utilized to create a collection of furan-2-carboxamides, which were subsequently evaluated for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. nih.govresearchgate.net In these studies, furan-2-carboxamides were designed as bioisosteric replacements for the furanone ring to assess the impact on biological activity. nih.govresearchgate.net The findings revealed that various furan-2-carboxamide derivatives demonstrated a reduction in P. aeruginosa biofilm. nih.gov

Notably, certain derivatives, such as carbohydrazides and triazoles, exhibited significant antibiofilm activity. nih.govresearchgate.net For instance, one of the most active derivatives, a carbohydrazide (B1668358), achieved a 58% reduction in biofilm formation. nih.govresearchgate.net Further investigations into the mechanism of action showed that treatment of P. aeruginosa with active furan-2-carboxamide compounds led to a decrease in the production of virulence factors, including pyocyanin and proteases. nih.govresearchgate.net This suggests that the antibiofilm properties of these derivatives may be attributed to anti-quorum sensing mechanisms, with the LasR protein being a plausible target. nih.govresearchgate.net Molecular docking studies have supported this hypothesis, indicating that carbohydrazide derivatives can share a similar binding mode to that of related furanones within the LasR protein. nih.govresearchgate.net

Antiproliferative and Anticancer Mechanism Studies (In Vitro Cellular Models)

The potential of furan-2-carboxamide derivatives as antiproliferative agents has been investigated across various human cancer cell lines. These in vitro studies aim to elucidate the cytotoxic effects and underlying mechanisms of these compounds.

A study involving a series of carbamothioyl-furan-2-carboxamide derivatives assessed their anti-cancer potential against human cancer cell lines such as HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.govmdpi.comnih.gov The results indicated that these compounds exhibited significant anti-cancer activity. nih.govnih.gov For example, one derivative, p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated notable activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.govnih.gov The antiproliferative effects of these derivatives were compared against the standard drug doxorubicin. nih.govnih.gov

Another research effort focused on novel furan-based derivatives, including N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide, and evaluated their cytotoxic activity. mdpi.com This study highlighted that furan-2-carboxamide molecules can display potent antiproliferative activity against a panel of cancer cell lines in vitro. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Furan-2-Carboxamide Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anti-cancer activity, with one derivative showing 33.29% cell viability in hepatocellular carcinoma. | nih.govnih.gov |

| N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide | Not specified in detail | Powerful antiproliferative activity against a panel of cancer cell lines. | mdpi.com |

Investigations into the mechanisms of action of furan-2-carboxamide derivatives have revealed their capacity to interfere with the cell cycle in cancer cells. The induction of cell cycle arrest is a key strategy in cancer therapy as it can prevent the proliferation of malignant cells.

Studies on certain chalcone (B49325) derivatives have shown an induction of cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cell lines, an effect linked to the generation of reactive oxygen species (ROS). mdpi.com Similarly, research on other compounds has demonstrated that they can cause a dose- and time-dependent cell-cycle arrest, leading to an increase in the population of cells in the G2 phase. nih.gov For instance, treatment of pancreatic cancer cells with n-3 fatty acids resulted in a decrease in cells in the G1 phase and an increase in the G2 phase population. nih.gov This was further supported by a decrease in the expression of cdc2, a key protein in the G2/M transition. nih.gov

In the context of furan-containing compounds, a study on a novel furan-2-carboxamide based small molecule indicated that it induces G2/M arrest in HeLa cells. Furthermore, research on certain N-phenyl nicotinamides, which share some structural similarities with the compound of interest, found that they could arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest was then followed by the induction of apoptosis. nih.gov

The ability of this compound and its analogs to induce programmed cell death, or apoptosis, is a critical area of investigation in their potential as anticancer agents. Apoptosis is a controlled process of cell dismantling that is often dysregulated in cancer.

Research on novel benzofuran-2-carboxamide (B1298429) derivatives has shown that some of these compounds can induce apoptosis in tumor cell lines. nih.gov For example, specific substituted benzofuran-2-carboxamides were found to trigger apoptosis in SK-BR-3 and SW620 cell lines. nih.gov In another study, the treatment of various cancer cell lines with newly synthesized thiophene (B33073) carboxamide compounds led to morphological changes characteristic of apoptosis and enhanced the signal from caspase-3/7 activation, strongly suggesting the involvement of the apoptotic pathway. nih.gov

The induction of apoptosis by these compounds is often linked to the cell cycle arrest they cause. For instance, N-phenyl nicotinamides that induce G2/M phase arrest in T47D breast cancer cells were also found to subsequently trigger apoptosis. nih.gov The mechanism of apoptosis induction can be multifaceted. For example, the anticancer effects of some compounds are associated with the generation of reactive oxygen species (ROS), which can, in turn, activate signaling pathways leading to apoptosis. mdpi.com This can involve changes in the levels of Bcl-2 family proteins, which regulate the integrity of the mitochondrial membrane and the release of pro-apoptotic factors. frontiersin.org

The investigation into the anti-metastatic potential of this compound and related compounds is crucial for understanding their full therapeutic promise, as metastasis is a major cause of cancer-related mortality. In vitro studies provide the initial evidence for a compound's ability to inhibit the processes involved in cancer cell spread.

Research on a novel furan-2-carboxamide based small molecule has demonstrated that it possesses anti-metastatic properties in vitro against a panel of cancer cells. While the specific details of the anti-metastatic mechanisms for this particular compound were not elaborated upon in the available abstract, the finding itself is significant. The study of TGF-β signaling is relevant in this context, as TGF-β can act as a tumor promoter in later stages of tumorigenesis by modulating cellular processes like migration and invasion. nih.gov

Anti-inflammatory Response Investigations (In Vitro Models)

Furan derivatives have been a subject of interest for their potential anti-inflammatory properties. In vitro models are instrumental in elucidating the mechanisms through which these compounds may exert their effects on inflammatory pathways.

Natural furan derivatives have been shown to possess anti-inflammatory and antioxidant activities. nih.gov These compounds can regulate various cellular activities by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress the production of pro-inflammatory mediators. nih.gov

Mechanistic studies have indicated that furan derivatives can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and regulate the mRNA expression of inflammatory mediators. nih.gov Furthermore, they have been observed to scavenge free radicals and reduce lipid peroxides. nih.gov The presence of the furan ring, often in conjunction with other aromatic structures, is believed to be a key determinant of their biological activity. nih.gov Some furanone derivatives have been shown to be potent scavengers of superoxide (B77818) anions and inhibitors of lipid peroxidation. nih.gov

Neurobiological Activity Explorations (In Vitro Models)

The exploration of the neurobiological activities of furan-2-carboxamide derivatives is an emerging area of research, with a focus on their potential neuroprotective effects in in vitro models.

A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives investigated their neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells. nih.gov Several of these compounds demonstrated considerable protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage. nih.gov Excitotoxicity is a key pathological process in many neurodegenerative diseases.

Among the tested derivatives, a compound with a methyl substitution at the R2 position of the phenyl ring exhibited the most potent and efficacious neuroprotective action against NMDA-induced excitotoxicity. nih.gov Another derivative with a hydroxyl substitution at the R3 position also showed marked anti-excitotoxic effects. nih.gov These findings suggest that the substitution pattern on the phenyl ring is important for neuroprotective activity. Furthermore, some of these benzofuran-2-carboxamide derivatives were found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenate, indicating antioxidant activity. nih.gov The study also examined the effects of these compounds on NMDA-induced reactive oxygen species (ROS) generation, with some derivatives showing significant attenuation of ROS production. nih.gov

Neuroprotective Effects

There is currently no specific data from published research to report on the neuroprotective effects of this compound. Investigations into related structures, such as certain benzofuran-2-carboxamide derivatives, have shown protection against excitotoxic neuronal cell damage in laboratory models. nih.govresearchgate.net These studies provide a basis for the potential of this chemical class, but dedicated research is required to determine if this compound possesses similar activities.

Structure Activity Relationship Sar Studies of N 3 Methylphenyl Furan 2 Carboxamide Derivatives

Systemic Modification of the Furan-2-carboxamide Scaffold

Modifications to the core furan-2-carboxamide structure have profound effects on the biological activity of the resulting derivatives. The furan (B31954) ring, once considered a simple aromatic component, is now recognized as a versatile scaffold that can be altered to enhance efficacy and selectivity. mdpi.com

One key area of modification involves the substitution at the C-5 position of the furan ring. For instance, a systematic SAR investigation of furan-2-carboxamides with various aryl groups at the C-5 position led to the discovery of potent antagonists for the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov The introduction of a 3,4-difluorophenyl group at this position resulted in a compound with a high inhibitory concentration (IC50) of 6 nM. nih.gov This highlights the sensitivity of the receptor to the electronic and steric properties of substituents on the furan ring.

Furthermore, the introduction of different functional groups onto the furan ring can modulate the compound's activity. Novel furan-2-carboxamide-based small molecules have been identified as microtubule-stabilizing agents with potential anticancer properties, demonstrating IC50 values in the low micromolar range across various cancer cell lines. nih.gov

Table 1: Effect of C-5 Furan Ring Substitution on Urotensin-II Receptor Antagonist Activity

| Compound | C-5 Substituent | IC50 (nM) |

|---|---|---|

| Analog 1x | Phenyl | >1000 |

| Analog 1y | 3,4-Difluorophenyl | 6 |

| Analog 1z | 4-Chlorophenyl | 25 |

Data sourced from a study on 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists. nih.gov

Exploration of Substituents on the 3-Methylphenyl Moiety

The nature and position of substituents on the N-phenyl ring, specifically the 3-methylphenyl group, are critical determinants of biological activity. The methyl group at the meta-position itself influences the molecule's conformation and interaction with biological targets.

Systematic exploration has shown that both electron-donating and electron-withdrawing groups can impact efficacy. In the context of antibiofilm agents, the presence of halogens on the phenyl ring generally leads to better inhibition. nih.govresearchgate.net Similarly, electron-donating groups like methyl or methoxy (B1213986) have also shown favorable results. nih.govresearchgate.net This indicates that a delicate balance of electronic properties is required for optimal activity.

In the development of inhibitors for the SARS-CoV-2 main protease, replacing a 3-carboxyl phenyl group with a 3-trifluoromethyl phenyl group was one of the modifications explored in a similarity search based on an initial hit compound. nih.gov This highlights the importance of probing the steric and electronic effects at various positions on the phenyl ring to optimize inhibitor potency.

For indazole-3-carboxamides, which are structurally related, the substitution pattern on the phenyl ring is crucial for their activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov This underscores a general principle in medicinal chemistry where the N-aryl moiety plays a key role in receptor binding and selectivity.

Table 2: Influence of Phenyl Substituents on Antibiofilm Activity

| Compound Series | Phenyl Substituent | General Activity Trend |

|---|---|---|

| Furan-2-carboxamides | Halogens (e.g., Cl, F) | Enhanced Inhibition |

| Furan-2-carboxamides | Electron-donating (e.g., CH3, OCH3) | Favorable Inhibition |

| Furan-2-carboxamides | Unsubstituted | Variable Activity |

General trends observed in studies on furan-2-carboxamide derivatives as antibiofilm agents. nih.govresearchgate.net

Influence of Linker and Bridging Groups on Biological Efficacy and Selectivity

The amide linker in N-(3-methylphenyl)furan-2-carboxamide is not merely a passive connector but an active participant in defining the molecule's biological profile. Modifications to this linker or the introduction of different bridging groups can significantly alter efficacy and selectivity.

In the design of antibiofilm agents, the nature of the linker between the furan-2-carboxamide core and a peripheral phenyl ring was systematically varied. nih.govresearchgate.net It was found that a triazole ring or N-acylcarbohydrazide linkers were most effective, while a simple 1,4-diaminobenzene linker resulted in a drop in activity. nih.govresearchgate.net This demonstrates that the linker's length, rigidity, and hydrogen-bonding capacity are critical for interaction with the biological target, believed to be the LasR protein in P. aeruginosa. nih.gov

The regiochemistry of the amide linker is also of paramount importance. In a study of indazole carboxamides as CRAC channel blockers, a 3-carboxamide derivative was found to be a potent inhibitor, while its reverse amide isomer was completely inactive. nih.gov This stark difference highlights the precise orientational requirements for the molecule to fit into the binding site.

Furthermore, the introduction of a carbamothioyl (thiourea) moiety in place of the simple amide has been explored. mdpi.com These carbamothioyl-furan-2-carboxamide derivatives have shown promising antimicrobial and anticancer activities. mdpi.com The thiourea (B124793) group, with its different electronic and hydrogen-bonding properties compared to the amide group, can lead to altered interactions with target proteins. mdpi.com

Comparative Analysis of Furan-2-carboxamides with Related Heterocyclic Carboxamides

Comparing furan-2-carboxamides with their bioisosteric analogs, such as those containing thiophene (B33073), pyrrole, or other heterocyclic rings, provides valuable insights into the role of the heteroatom and the ring system in biological activity. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. drughunter.comnih.govbenthamscience.com

Thiophene, often considered a bioisostere of furan, can lead to compounds with different pharmacological profiles. nih.gov Studies comparing furan- and thiophene-2-carboxamide derivatives have shown that while they can have similar biological activities, such as antiproliferative effects, there are often subtle differences in potency and selectivity. nih.gov The sulfur atom in thiophene, being larger and more polarizable than the oxygen in furan, can lead to different interactions with target receptors. nih.gov

Similarly, comparison with pyrrole-2-carboxamides has also been undertaken. In a study of silver(I) complexes, both furan-2-carboxylate (B1237412) and pyrrole-2-carboxylate ligands yielded compounds with significant antimicrobial and anticancer activities, though with differing potencies and selectivities. nih.gov

The replacement of the amide group itself with bioisosteres like 1,2,3-triazoles has also been investigated. drughunter.com Triazoles can mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability. drughunter.com This strategy has been applied in the development of various therapeutic agents, including those targeting lung cancer. nih.gov

Table 3: Comparative Antiproliferative Activity (LD50) of Furan and Thiophene Analogs

| Amide Substituent | Furan-2-carboxamide LD50 (μM) | Thiophene-2-carboxamide LD50 (μM) |

|---|---|---|

| N-benzyl | 50.1 | 39.8 |

| N-cyclohexyl | 79.4 | 63.1 |

| N-phenyl | 63.1 | 50.1 |

Data adapted from a comparative study on the antiproliferative effects of furan and thiophene amide derivatives. nih.gov

Advanced Methodologies in N 3 Methylphenyl Furan 2 Carboxamide Research

High-Throughput Screening Approaches for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological or biochemical effects. nih.gov For a compound like N-(3-methylphenyl)furan-2-carboxamide, HTS is employed to efficiently profile its activity against a wide array of biological targets. This can involve screening for enzyme inhibition, receptor binding, or effects on cellular processes.

Phenotypic screening, a type of HTS, plays a significant role in discovering new drugs for diseases with complex causes. nih.gov In such a screen, compounds are tested for their ability to produce a desired change in a cellular or organismal model, such as inhibiting the excessive glucose production seen in type 2 diabetes. nih.gov The process typically involves several stages:

Primary Screen: The compound is tested at a single concentration across many biological targets to identify initial "hits."

Hit Confirmation: The activity of the initial hits is confirmed through re-testing.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ value).

Selectivity Profiling: The compound is tested against related targets to ensure it acts specifically on the intended pathway. Chemical proteomic technologies like activity-based protein profiling (ABPP) can serve as a universal assay to rank HTS hits based on their selectivity across many members of an enzyme superfamily. nih.gov

For instance, a library containing this compound and its analogs could be screened against a panel of kinases to identify potential cancer therapeutics or against various microbial strains to assess antimicrobial potential. benthamdirect.comnih.gov

Table 1: Illustrative High-Throughput Screening Data for Kinase Inhibition This interactive table presents hypothetical data from an HTS campaign.

| Compound | % Inhibition at 10 µM | IC₅₀ (µM) | Selectivity Score (out of 10) |

|---|---|---|---|

| This compound | 72 | 9.8 | 6 |

| Analog 7A | 95 | 1.2 | 8 |

| Analog 7B | 68 | 11.5 | 5 |

Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics applies computational methods to solve chemical problems, focusing on the relationship between a molecule's structure and its physical or biological properties. liverpool.ac.uk For this compound, these techniques are vital for predicting activity and guiding the design of more effective derivatives.

A key method in this field is the Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov To build a QSAR model for a series of furan-carboxamide derivatives, various molecular descriptors are calculated for each compound. These can include:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Topological Properties: (e.g., molecular connectivity indices)

Hydrophobicity: (e.g., LogP)

By analyzing these descriptors alongside experimental activity data, a predictive model can be built. This allows researchers to virtually screen new designs of this compound analogs, prioritizing the most promising candidates for synthesis and testing. Such QSAR investigations have been successfully applied to find correlations between the physicochemical parameters of furan-3-carboxamides and their antimicrobial activity. nih.gov

Table 2: Sample Molecular Descriptors for QSAR Modeling This interactive table shows examples of descriptors used to build structure-property relationship models.

| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 201.22 | 2.8 | 1 | 2 |

| N-(2,3,4-trimethylphenyl)furan-2-carboxamide | 229.27 | 2.8 | 1 | 2 |

| N-(3-Ethylphenyl)furan-2-carboxamide | 215.25 | 3.2 | 1 | 2 |

Integration of Omics Technologies for Mechanistic Elucidation

To gain a comprehensive understanding of how this compound functions at a systems level, researchers integrate various "omics" technologies. These fields provide a global snapshot of different molecular layers within a biological system. mdpi.com

Proteomics: This is the large-scale study of proteins. Using mass spectrometry, proteomics can measure changes in the abundance of hundreds of proteins simultaneously from a small sample. youtube.com Treating cells with this compound and analyzing the resulting changes in the proteome can identify the specific protein targets or pathways the compound modulates. nih.gov

Metabolomics: This is the study of metabolites, the small-molecule end products of cellular processes. mdpi.com Metabolomics is crucial for understanding how a compound affects metabolic pathways. mdpi.com For example, analyzing the metabolome after treatment could reveal that this compound alters energy metabolism or amino acid synthesis. nih.gov

Transcriptomics: This involves studying the complete set of RNA transcripts produced by an organism. It can show how a compound alters gene expression, providing clues about its mechanism of action.

Integrating these omics datasets provides a powerful, holistic view of the compound's effects. nih.gov For instance, a transcriptomics study might show that genes for a particular metabolic pathway are upregulated. Proteomics could then confirm that the corresponding enzymes are more abundant, and metabolomics could verify that the metabolites in that pathway are altered. This multi-omics approach is essential for elucidating the complex biological interactions of compounds like this compound. nih.govnih.gov

Table 3: Illustrative Integrated Omics Findings This interactive table demonstrates how different omics technologies can be combined to understand a compound's mechanism.

| Omics Technology | Hypothetical Key Finding with this compound | Implied Mechanism of Action |

|---|---|---|

| Transcriptomics | Increased mRNA levels of genes involved in fatty acid oxidation. | Upregulation of cellular fat-burning pathways. |

| Proteomics | Increased abundance of carnitine palmitoyltransferase enzymes. | Confirms the activation of key proteins for fatty acid transport. |

| Metabolomics | Decrease in intracellular triglyceride levels and increase in acetyl-CoA. | Shows the functional outcome of pathway activation. |

Conclusions and Future Perspectives in the Research of N 3 Methylphenyl Furan 2 Carboxamide

Summary of Key Academic Discoveries and Research Contributions

Academic exploration into the broader family of N-aryl furan-2-carboxamides has revealed a diverse range of biological activities. These discoveries underscore the importance of the furan-2-carboxamide scaffold as a "privileged" structure in drug discovery.

Antimicrobial and Antibiofilm Activity: A significant area of research has focused on the antimicrobial properties of furan-2-carboxamides. Studies have demonstrated that derivatives of this class exhibit notable activity against various pathogens. For instance, a diversity-oriented synthesis of furan-2-carboxamides, designed as bioisosteric replacements for unstable furanone rings, yielded compounds with significant antibiofilm activity against Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov Some of these derivatives were shown to reduce virulence factors like pyocyanin (B1662382) and proteases, suggesting they act as quorum sensing inhibitors, with the LasR protein being a plausible target. nih.govresearchgate.net Further research into carbamothioyl-furan-2-carboxamide derivatives has also highlighted their potential as both antibacterial and antifungal agents. mdpi.com

Antiproliferative and Anticancer Potential: The furan-2-carboxamide core is also prevalent in compounds investigated for their anticancer properties. A novel derivative was identified as a microtubule stabilizing agent, inducing mitotic arrest at the G2/M phase and promoting apoptosis in cancer cells. nih.gov Other studies have explored hybrid molecules combining the furan-2-carboxamide moiety with other pharmacophores, such as 1,3,4-thiadiazole, to create potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.comnih.gov Carbamothioyl-furan-2-carboxamide derivatives have also demonstrated significant anticancer activity against various human cancer cell lines. mdpi.com

Receptor Antagonism: In the field of cardiovascular disease, research has identified 5-aryl-furan-2-carboxamide derivatives as potent antagonists of the urotensin-II receptor, a key player in controlling blood vessel and heart function. mdpi.comnih.gov Systematic structure-activity relationship (SAR) studies have shown that substitutions on the aryl ring significantly influence binding affinity, highlighting the tunability of this chemical scaffold. nih.gov

The table below summarizes the observed biological activities for several representative furan-2-carboxamide derivatives, providing context for the potential of N-(3-methylphenyl)furan-2-carboxamide.

| Compound Name | Biological Activity | Target/Organism | Key Findings |

| N'-[4-(dimethylamino)benzoyl]furan-2-carbohydrazide (4b) | Antibiofilm | P. aeruginosa | 58% biofilm inhibition; reduces virulence factors. nih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide | Anticancer | Hepatocellular Carcinoma | High anticancer activity with cell viability of 33.29% at 20 µg/mL. mdpi.com |

| 5-(3,4-difluorophenyl)-N-(...)furan-2-carboxamide (1y) | Urotensin-II (UT) Receptor Antagonist | Human UT Receptor | Potent antagonist with an IC₅₀ value of 6 nM. nih.gov |

| Various N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides | Anticancer | VEGFR-2 | Good inhibitors of VEGFR-2 with IC₅₀ values in the nanomolar range. nih.gov |

| A specific furan-2-carboxamide derivative (SH09) | Anticancer | Various cancer cell lines | Microtubule stabilizing agent with IC₅₀ ranging from 4 µM to 8 µM. nih.gov |

Identification of Promising Avenues for Further Chemical Synthesis and Mechanistic Studies

The existing body of research on related compounds illuminates several promising paths for future investigation into this compound.

Chemical Synthesis: Standard synthesis of this compound would typically involve an amide coupling reaction between furan-2-carboxylic acid and 3-methylaniline, or the reaction of furan-2-carbonyl chloride with 3-methylaniline. nih.govnih.gov More advanced synthetic strategies reported for analogous series could be applied to generate a library of derivatives for detailed structure-activity relationship (SAR) studies. For example, a modular approach combining 8-aminoquinoline (B160924) directed C-H arylation with subsequent transamidation could be used to introduce a wide variety of substituents at the C3 position of the furan (B31954) ring, allowing for fine-tuning of biological activity. mdpi.com Further modifications could explore substitutions on the furan ring itself, an area noted as a potential avenue for future work in existing studies. researchgate.net

Mechanistic Studies: Given the diverse bioactivities of its analogs, several mechanistic pathways warrant investigation for this compound.

Quorum Sensing Inhibition: Based on findings for similar furan-2-carboxamides, its ability to inhibit biofilm formation in bacteria like P. aeruginosa should be assessed. Molecular docking studies could explore its binding potential to the LasR receptor, and further assays could quantify its effect on the production of specific virulence factors. nih.govresearchgate.netnih.gov

Enzyme Inhibition: For anticancer applications, its potential to act as a microtubule stabilizing agent or as an inhibitor of protein kinases like VEGFR-2 should be explored. nih.govnih.gov This would involve tubulin polymerization assays, kinase inhibition assays, and cell cycle analysis.

Photochemical Reactivity: Furan carboxamides have been used as model compounds to study the environmental photodegradation of micropollutants. acs.org Research could investigate the competition between singlet oxygen and triplet-state dissolved organic matter as degradation pathways for this compound. This would involve steady-state and time-resolved spectroscopic techniques to determine reaction kinetics and degradation products. acs.org

Potential for this compound as a Chemical Probe or Lead Compound in Basic Research

The furan-2-carboxamide scaffold is a versatile and tunable platform, making this compound an excellent candidate for development as both a chemical probe and a lead compound.

As a Lead Compound: The demonstrated antimicrobial, antibiofilm, and anticancer activities of its close relatives suggest that this compound is a promising starting point for drug discovery programs. nih.govmdpi.comnih.gov Its relatively simple structure allows for straightforward synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position of the phenyl ring provides a specific electronic and steric profile that can be compared with other substitution patterns (e.g., halogens, methoxy (B1213986) groups) to build robust SAR models. nih.gov The results of these studies could lead to the development of novel therapeutics for infectious diseases or cancer.

As a Chemical Probe: A chemical probe is a small molecule used to study biological processes or targets. This compound could be developed into such a tool. For instance, if it shows specific activity against the LasR quorum-sensing system, it could be used to investigate the role of this system in bacterial pathogenesis. researchgate.net Furthermore, its inherent photochemical reactivity makes it a useful probe for investigating the environmental fate of pharmaceuticals and other pollutants containing the furanilide structure. acs.org By systematically modifying the electron density of the furan and anilide rings, researchers can tune the molecule's reactivity towards different photochemical degradation pathways, providing valuable insights into complex environmental reactions. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-methylphenyl)furan-2-carboxamide and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting furan-2-carbonyl chloride with 3-methylaniline in a polar aprotic solvent (e.g., acetonitrile) under reflux. Derivatives are often functionalized using Suzuki-Miyaura cross-coupling (e.g., introducing aryl groups at the para position of the phenyl ring) or bromination under reflux with bromine in methylene chloride .

- Key Data :

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Furan-2-carbonyl chloride + 3-methylaniline | Acetonitrile, reflux | 75–85% | |

| Methyl-5-(3-hydroxyphenyl)furan-2-carboxylate | 3-Aminobenzophenone, THF | 68% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for furan and phenyl groups) and carboxamide carbonyl signals (δ ~165 ppm).

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 230.1).

- Example Data :

| Technique | Key Peaks/Observations | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 7.3–7.5 (m, 4H, Ar-H), δ 6.5 (s, 2H, furan-H) | |

| FT-IR | 1652 cm⁻¹ (C=O), 3310 cm⁻¹ (N-H) |

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling optimize functionalization of the furan-2-carboxamide scaffold?

- Methodology : Introduce aryl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. For N-(4-arylphenyl) derivatives, optimize solvent (toluene/ethanol), base (Na₂CO₃), and temperature (80–100°C) to achieve >80% yield .

- Data Contradictions : Lower yields (~50%) occur with electron-deficient arylboronic acids due to reduced reactivity; microwave-assisted synthesis can improve efficiency .

Q. What strategies resolve contradictory NMR data in derivatives with electron-withdrawing substituents?

- Methodology :

- Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals.

- For nitro-substituted derivatives, intramolecular H-bonding (e.g., N–H⋯O) causes downfield shifts (δ 8.2–8.5 ppm for amide protons) .

- Case Study : In N-(2-nitrophenyl)furan-2-carboxamide, the nitro group induces a dihedral angle of 9.71° between phenyl and furan rings, altering splitting patterns .

Q. How does crystallography validate structural hypotheses for furan-2-carboxamide derivatives?

- Methodology : Single-crystal XRD confirms planarity of the carboxamide moiety and intramolecular interactions (e.g., C–H⋯O). For example, in N-(2-nitrophenyl)furan-2-carboxamide, the nitro group forms a 135° angle with the amide N–H, stabilizing the trans conformation .

- Key Metrics :

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle (Phenyl-Furan) | 9.71° | |

| Intramolecular H-bond (N1⋯O3) | 2.615 Å |

Methodological Challenges and Solutions

Q. How to address low yields in bromination reactions of furan-2-carboxamides?

- Optimization : Use excess bromine (2.5 equiv) in dichloromethane under reflux for 1–2 hours. Monitor reaction progress via TLC. Recrystallize from chloroform/methanol to isolate pure products (e.g., dibromo derivatives in ~70% yield) .

Q. What computational approaches validate biological activity predictions for furan-2-carboxamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.